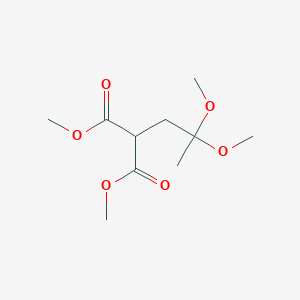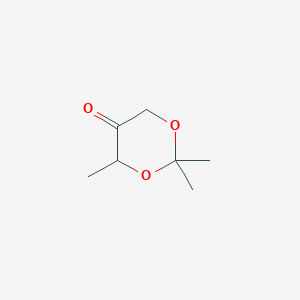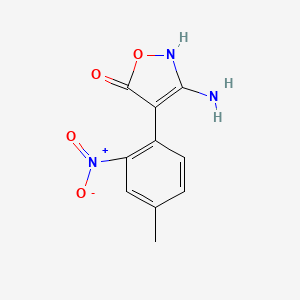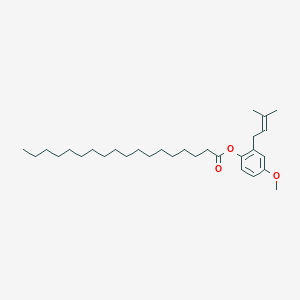
4-Methoxy-2-(3-methylbut-2-EN-1-YL)phenyl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(3-methylbut-2-EN-1-YL)phenyl octadecanoate is an organic compound that belongs to the class of phenyl esters This compound is characterized by the presence of a methoxy group, a prenyl group, and an octadecanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(3-methylbut-2-EN-1-YL)phenyl octadecanoate typically involves the esterification of 4-methoxy-2-(3-methylbut-2-en-1-yl)phenol with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(3-methylbut-2-EN-1-YL)phenyl octadecanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-2-(3-methylbut-2-en-1-yl)phenyl octadecanoate.
Reduction: The prenyl group can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
4-Methoxy-2-(3-methylbut-2-EN-1-YL)phenyl octadecanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the formulation of various industrial products, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(3-methylbut-2-EN-1-YL)phenyl octadecanoate involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound shares a similar methoxy and prenyl group but differs in its core structure.
Mangostin: A natural xanthonoid with a similar prenyl group but different functional groups and biological activities.
Uniqueness
4-Methoxy-2-(3-methylbut-2-EN-1-YL)phenyl octadecanoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
144705-42-0 |
|---|---|
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
[4-methoxy-2-(3-methylbut-2-enyl)phenyl] octadecanoate |
InChI |
InChI=1S/C30H50O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30(31)33-29-24-23-28(32-4)25-27(29)22-21-26(2)3/h21,23-25H,5-20,22H2,1-4H3 |
InChI Key |
WCHBGKQYCCDTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)OC)CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}benzoic acid](/img/structure/B14280733.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)

![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
ethanimidamide](/img/structure/B14280755.png)
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)

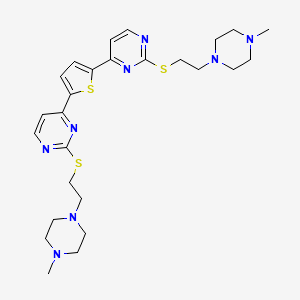
![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
